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Compound of Interest

Compound Name: 4-Formylindole

CAS No.: 1047-86-6

Cat. No.: B1175567 Get Quote

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract
4-Formylindole, also known as indole-4-carboxaldehyde, is a pivotal synthetic intermediate in

the development of various pharmaceutical compounds.[1][2] Its chemical structure,

characterized by an indole ring substituted with a formyl group at the 4-position, provides a

versatile scaffold for medicinal chemistry. Accurate and comprehensive spectroscopic

characterization is paramount for ensuring the identity, purity, and structural integrity of this

compound in research and development settings. This guide provides a detailed analysis of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-
Formylindole, offering insights into the interpretation of its spectra and standardized protocols

for data acquisition.

Chemical Structure and Properties
IUPAC Name: 1H-indole-4-carbaldehyde[3]

Synonyms: 4-Formylindole, Indole-4-carboxaldehyde, NSC 337264[1][3]

Molecular Formula: C₉H₇NO[1][2]

Molecular Weight: 145.16 g/mol [2][3]
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Appearance: Light yellow to brown crystalline solid

CAS Number: 1074-86-8[1][2]

Caption: Chemical structure of 4-Formylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 4-Formylindole, both ¹H and ¹³C NMR provide unambiguous evidence for its

structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Formylindole in DMSO-d₆ exhibits distinct signals corresponding

to the protons of the indole ring and the formyl group.[4]

Table 1: ¹H NMR Spectroscopic Data for 4-Formylindole (in DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.5 (approx.) br s 1H N-H

10.1 (approx.) s 1H CHO

7.8 - 7.2 (approx.) m 5H Ar-H

Data sourced from SpectraBase.[4]

Interpretation:

The downfield singlet at approximately 10.1 ppm is characteristic of the aldehydic proton of the

formyl group. The broad singlet around 11.5 ppm corresponds to the acidic proton of the indole

nitrogen. The aromatic region, typically between 7.2 and 7.8 ppm, shows a complex multiplet

integrating to five protons, consistent with the protons on the indole nucleus. The specific

coupling patterns within this region can be resolved with higher field instrumentation to assign

each aromatic proton individually.
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Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 4-Formylindole in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of

DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Formylindole

Chemical Shift (δ) ppm Assignment

192.0 (approx.) C=O (formyl)

140.0 - 110.0 (approx.) Aromatic & Indole C

Note: Experimental ¹³C NMR data is not readily available in the provided search results. The

chemical shifts are predicted based on known values for similar indole derivatives.[5][6]

Interpretation:
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The most downfield signal, expected around 192.0 ppm, is attributed to the carbonyl carbon of

the formyl group. The remaining signals in the aromatic region (approximately 110.0-140.0

ppm) correspond to the eight carbons of the indole ring. The specific chemical shifts are

influenced by the electron-withdrawing nature of the formyl group and the heteroaromatic

character of the indole nucleus.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: A 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Caption: General workflow for NMR analysis of 4-Formylindole.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Formylindole shows characteristic absorption bands for the N-H, C-H, C=O,

and aromatic C=C bonds.

Table 3: IR Spectroscopic Data for 4-Formylindole
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Wavenumber (cm⁻¹) Intensity Assignment

3406 (approx.) Strong, broad N-H stretch

3050-3020 (approx.) Medium Aromatic C-H stretch

1650 (approx.) Strong C=O stretch (formyl)

1616, 1577, 1508, 1456

(approx.)
Medium to Strong Aromatic C=C stretch

Data interpretation based on typical values for indole and its derivatives.[7]

Interpretation:

The broad absorption band around 3406 cm⁻¹ is indicative of the N-H stretching vibration of the

indole ring.[7] The strong, sharp peak at approximately 1650 cm⁻¹ is characteristic of the

carbonyl (C=O) stretching of the aldehyde. The absorptions in the 1616-1456 cm⁻¹ region are

due to the C=C stretching vibrations within the aromatic and pyrrole rings of the indole nucleus.

[7] The peaks between 3050 and 3020 cm⁻¹ correspond to the stretching of the aromatic C-H

bonds.[7]

Experimental Protocol: ATR-IR Acquisition

Sample Preparation: Place a small amount of the solid 4-Formylindole sample directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.
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Processing: Collect a background spectrum of the clean ATR crystal before acquiring the

sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Mass Spectrometry Data for 4-Formylindole

m/z Interpretation

145 [M]⁺ (Molecular ion)

144 [M-H]⁺

116 [M-CHO]⁺

Data sourced from PubChem and mzCloud.[3][8]

Interpretation:

The mass spectrum of 4-Formylindole will show a prominent molecular ion peak ([M]⁺) at an

m/z of 145, corresponding to its molecular weight.[3][8] A common fragmentation pattern for

aldehydes is the loss of a hydrogen radical, leading to a significant [M-H]⁺ peak at m/z 144.

Another characteristic fragment is observed at m/z 116, resulting from the loss of the formyl

group (CHO).[3]

Experimental Protocol: GC-MS Acquisition

Sample Preparation: Dissolve a small amount of 4-Formylindole in a suitable volatile

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).
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Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final

temperature (e.g., 280 °C) to ensure elution.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Safety and Handling
4-Formylindole is considered hazardous. It may be harmful if swallowed, cause skin irritation,

and may cause an allergic skin reaction.[3][9] It is also known to cause serious eye irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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